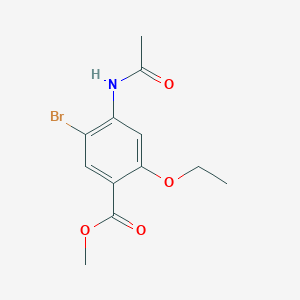

Methyl 4-acetamido-5-bromo-2-ethoxybenzoate

Description

Significance of Methyl Ester Benzoates as Synthetic Intermediates

Methyl ester benzoates are highly valued as synthetic intermediates due to the reactivity of the ester functional group. The methyl ester is a versatile handle that can be readily transformed into other functional groups, making it a pivotal component in multi-step syntheses. libretexts.orgnbinno.com This versatility allows for the construction of complex molecular frameworks from relatively simple starting materials.

The ester group can undergo several key transformations:

Hydrolysis: Conversion to a carboxylic acid, which can then participate in a wide range of reactions, including amide bond formation.

Amidation: Direct reaction with amines to form amides, a fundamental linkage in many biologically active molecules. nbinno.com

Reduction: Transformation into a primary alcohol using strong reducing agents like lithium aluminum hydride, or into an aldehyde using milder reagents such as diisobutylaluminum hydride (DIBAH). libretexts.orgnbinno.com

Grignard Reactions: Reaction with organometallic reagents to form tertiary alcohols. libretexts.org

These transformations make methyl benzoates crucial starting points for synthesizing a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. nbinno.com

Table 1: Key Synthetic Transformations of Methyl Benzoate (B1203000) Esters

| Reaction Type | Reagent(s) | Product Functional Group | Significance |

|---|---|---|---|

| Hydrolysis | H₂O, Acid or Base Catalyst | Carboxylic Acid | Precursor for amides, acid chlorides, etc. |

| Amidation | Amine (R-NH₂) | Amide | Formation of peptide bonds and other amide-containing structures. nbinno.com |

| Reduction (Strong) | LiAlH₄ | Primary Alcohol | Access to benzyl (B1604629) alcohols and their derivatives. libretexts.org |

| Reduction (Partial) | DIBAH | Aldehyde | Synthesis of benzaldehydes for further elaboration. libretexts.org |

| Grignard Reaction | R-MgX | Tertiary Alcohol | Creation of complex carbon skeletons. libretexts.org |

Overview of Halogenated and Acetamido-Substituted Aromatic Systems

The introduction of halogen atoms and acetamido groups onto an aromatic ring dramatically influences its chemical reactivity. These substituents exert powerful electronic and steric effects, directing the course of further chemical modifications.

Halogens (e.g., Bromine): Halogens are electronegative atoms that withdraw electron density from the aromatic ring through an inductive effect, which tends to deactivate the ring towards electrophilic aromatic substitution. youtube.com However, they also possess lone pairs of electrons that can be donated into the ring via resonance. This resonance effect, although weaker than the inductive effect, directs incoming electrophiles to the ortho and para positions. youtube.com Crucially, the presence of a halogen, particularly bromine or iodine, provides a reactive site for powerful carbon-carbon bond-forming reactions, such as Suzuki, Heck, and Sonogashira cross-couplings. nbinno.comyoutube.com This makes halogenated aromatics invaluable intermediates in the synthesis of complex biaryls and other elaborate structures.

Acetamido Group (-NHCOCH₃): The acetamido group is a strongly activating group. The nitrogen atom's lone pair of electrons can be delocalized into the benzene (B151609) ring through resonance, significantly increasing the ring's electron density. This makes the aromatic system more susceptible to electrophilic attack. This strong activating nature directs incoming electrophiles predominantly to the ortho and para positions.

The interplay of these groups on a single aromatic ring, as seen in Methyl 4-acetamido-5-bromo-2-ethoxybenzoate, creates a molecule with highly specific reactivity, allowing for controlled and regioselective chemical transformations.

Table 2: Influence of Substituents on Aromatic Ring Reactivity

| Substituent | Effect on Reactivity (Electrophilic Substitution) | Directing Effect | Key Synthetic Utility |

|---|---|---|---|

| -Br (Bromo) | Deactivating | Ortho, Para | Handle for cross-coupling reactions. nbinno.com |

| -NHCOCH₃ (Acetamido) | Activating | Ortho, Para | Increases nucleophilicity of the ring. |

| -OCH₂CH₃ (Ethoxy) | Activating | Ortho, Para | Increases nucleophilicity of the ring. |

| -COOCH₃ (Methyl Ester) | Deactivating | Meta | Versatile handle for functional group interconversion. libretexts.org |

Positioning of this compound within Current Benzoate Research Paradigms

This compound is a highly functionalized molecule that serves as a valuable building block in organic synthesis. Its structure is derived from the parent compound Ethopabate (Methyl 4-acetamido-2-ethoxybenzoate), which has applications as an anti-coccidial agent used in poultry farming. The introduction of a bromine atom at the 5-position significantly enhances the synthetic utility of the molecular scaffold.

This compound is best understood as a specialized synthetic intermediate. While specific research focusing solely on this molecule is not widespread, its structure points towards a clear role in the synthesis of more complex target molecules, likely within the pharmaceutical or agrochemical sectors. Analogous compounds, such as Methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate, are known intermediates in the synthesis of pharmaceutical agents like prucalopride. pharmaffiliates.com Similarly, the related compound Methyl 4-acetamido-5-bromo-2-methoxybenzoate is recognized as an impurity of the antiemetic drug bromopride. pharmaffiliates.compharmaffiliates.com

The strategic arrangement of functional groups in this compound offers multiple avenues for synthetic elaboration:

The bromo substituent acts as a prime site for metal-catalyzed cross-coupling reactions, allowing for the attachment of various aryl, alkyl, or vinyl groups.

The methyl ester can be converted into a range of other functional groups as detailed previously.

The electron-rich aromatic ring, activated by the acetamido and ethoxy groups, can potentially undergo further substitution reactions, although the existing steric bulk would influence regioselectivity.

Therefore, this compound is positioned within current research paradigms as a sophisticated intermediate, designed for the efficient construction of complex, multi-substituted aromatic compounds with potential biological activity.

Table 3: Chemical Data for this compound

| Property | Value |

|---|---|

| CAS Number | 483304-07-0 chemicalbook.com |

| Molecular Formula | C₁₂H₁₄BrNO₄ |

| Molecular Weight | 316.15 g/mol |

| Synonyms | Benzoic acid, 4-(acetylamino)-5-bromo-2-ethoxy-, methyl ester |

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-acetamido-5-bromo-2-ethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO4/c1-4-18-11-6-10(14-7(2)15)9(13)5-8(11)12(16)17-3/h5-6H,4H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCKVFKCLQJTKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)OC)Br)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Reactions Involving Methyl 4 Acetamido 5 Bromo 2 Ethoxybenzoate

Elucidation of Electrophilic Aromatic Substitution Mechanisms on the Benzoate (B1203000) Core

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, proceeding via a two-step mechanism. masterorganicchemistry.com The first, rate-determining step involves the attack of the electron-rich aromatic ring on an electrophile (E+) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.commsu.edu The second, fast step is the deprotonation of this intermediate by a weak base, which restores the aromaticity of the ring. masterorganicchemistry.com

In Methyl 4-acetamido-5-bromo-2-ethoxybenzoate, the regiochemical outcome of an EAS reaction is dictated by the cumulative directing effects of the four substituents on the benzene ring. These groups influence the rate of reaction and the position of the incoming electrophile.

Activating Groups: The acetamido (-NHCOCH₃) and ethoxy (-OCH₂CH₃) groups are powerful activating groups due to the lone pairs of electrons on the nitrogen and oxygen atoms, respectively. Through the +M (mesomeric) effect, they donate electron density to the ring, stabilizing the arenium ion intermediate and increasing the reaction rate. They are ortho-, para-directors.

Deactivating Groups: The bromo (-Br) atom is a deactivating group due to its -I (inductive) effect, which withdraws electron density from the ring. However, due to its lone pairs, it exhibits a +M effect, making it an ortho-, para-director. chemicalforums.com The methyl ester (-COOCH₃) group is a meta-directing deactivating group because of its strong -I and -M effects, which withdraw electron density from the ring and destabilize the arenium ion for ortho and para attacks.

| Substituent Group | Type | Directing Effect |

|---|---|---|

| -NHCOCH₃ (Acetamido) | Strongly Activating | Ortho, Para |

| -OCH₂CH₃ (Ethoxy) | Strongly Activating | Ortho, Para |

| -Br (Bromo) | Deactivating | Ortho, Para |

| -COOCH₃ (Methyl Ester) | Deactivating | Meta |

Studies on Nucleophilic Aromatic Substitution of Halogen Atoms

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, typically a halide, on an aromatic ring with a strong nucleophile. This reaction is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.

For this compound, the bromine atom at C5 is the potential leaving group. The key electron-withdrawing group that could facilitate an SNAr reaction is the methyl ester at C1. However, this group is meta to the bromine atom and thus cannot effectively stabilize the negative charge of the intermediate through resonance. Furthermore, the ring is substituted with powerful electron-donating groups (acetamido and ethoxy), which increase the electron density of the ring and destabilize the negatively charged intermediate required for the SNAr mechanism.

The SNAr mechanism proceeds in two steps:

Nucleophilic Attack: A strong nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex.

Loss of Leaving Group: The leaving group departs, and the aromaticity of the ring is restored.

Due to the electronic properties of the substituents on this compound, SNAr reactions at the C5 position are mechanistically unfavorable under standard conditions.

Mechanisms of Hydrolysis and Transamidation of Functional Groups

The compound possesses two key functional groups susceptible to nucleophilic acyl substitution: a methyl ester and an acetamido group.

Hydrolysis: The hydrolysis of the methyl benzoate ester can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible reaction that follows the A_AC_2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). ucoz.com The process begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org Subsequent proton transfer and elimination of a methanol (B129727) molecule yield the carboxylic acid. libretexts.org

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction that proceeds via the B_AC_2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). ucoz.commasterorganicchemistry.com A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, ejecting a methoxide (B1231860) ion as the leaving group. A rapid, irreversible acid-base reaction between the resulting carboxylic acid and the methoxide ion (or another hydroxide ion) forms a carboxylate salt and methanol, driving the reaction to completion. libretexts.orgmasterorganicchemistry.com

The acetamido group can also be hydrolyzed to an amine and a carboxylic acid, but this typically requires more stringent conditions (higher temperatures and stronger acid or base concentrations) than ester hydrolysis.

| Condition | Mechanism Type | Key Steps | Reversibility |

|---|---|---|---|

| Acidic (e.g., H₃O⁺) | A_AC_2 | 1. Carbonyl protonation 2. Nucleophilic attack by H₂O 3. Elimination of alcohol | Reversible |

| Basic (e.g., OH⁻) | B_AC_2 | 1. Nucleophilic attack by OH⁻ 2. Elimination of alkoxide 3. Deprotonation of carboxylic acid | Irreversible |

Transamidation: Transamidation is the conversion of one amide to another by reaction with an amine. wikipedia.org This reaction is generally difficult for unactivated amides due to the poor leaving group ability of the amide anion and requires catalysis. nih.govnih.gov Catalysts, such as Lewis acids or certain metal complexes, function by activating the amide carbonyl group, making it more susceptible to nucleophilic attack by an incoming amine. nih.govacs.org The proposed mechanism often involves the coordination of the catalyst to the carbonyl oxygen, followed by nucleophilic attack to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the original amine moiety yield the new amide. nih.gov

Oxidation and Reduction Pathways of the Benzoate Ester and Aromatic System

Reduction: The benzoate ester functional group is susceptible to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol (a benzyl (B1604629) alcohol derivative). The mechanism involves the nucleophilic delivery of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide ion to form an aldehyde. The aldehyde is then rapidly reduced by a second equivalent of the hydride reagent to yield the primary alcohol upon acidic workup. libretexts.org

The aromatic ring itself is generally resistant to reduction due to its inherent stability. However, under specific and often harsh conditions, such as with sodium in liquid ammonia (B1221849) (the Birch reduction), the benzene ring can be partially reduced. The outcome of such a reduction would be heavily influenced by the electronic nature of the substituents.

Oxidation: The aromatic system of this compound is highly substituted and generally resistant to oxidation due to its aromatic stability. The electron-rich nature of the ring, conferred by the acetamido and ethoxy groups, could make it susceptible to oxidative degradation under very strong oxidizing conditions, but specific, controlled oxidation pathways of the ring are not common. The functional groups themselves are largely in stable oxidation states, although the ethoxy group could potentially be oxidized under forcing conditions.

Kinetic and Thermodynamic Aspects of Key Transformations

Kinetics:

Electrophilic Aromatic Substitution: The rate-determining step is the formation of the arenium ion (sigma complex). masterorganicchemistry.com The reaction rate is significantly influenced by the substituents present. The powerful activating -NHCOCH₃ and -OCH₂CH₃ groups would lead to a much faster reaction rate compared to unsubstituted benzene.

Ester Hydrolysis: The rates of hydrolysis of benzoate esters are highly dependent on the electronic nature of the substituents on the aromatic ring. Studies on a series of para-substituted benzoate esters have shown a linear correlation between the logarithm of the rate constant (k) and the Hammett sigma constant (σ) for the substituent. cdnsciencepub.com Electron-withdrawing groups generally increase the rate of basic hydrolysis by stabilizing the developing negative charge in the transition state, while electron-donating groups decrease the rate.

Thermodynamics:

| Para-Substituent (X-C₆H₄COOCH₃) | Hammett Constant (σ_p) | Relative Rate (k_rel) |

|---|---|---|

| -OCH₃ | -0.27 | 0.25 |

| -CH₃ | -0.17 | 0.48 |

| -H | 0.00 | 1.00 |

| -Cl | +0.23 | 3.55 |

| -NO₂ | +0.78 | 195 |

Note: This table presents generalized data for para-substituted methyl benzoates to illustrate electronic effects on reaction kinetics and does not represent experimental data for the title compound.

Advanced Spectroscopic Characterization Techniques for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. It provides information about the chemical environment of individual atoms.

Comprehensive ¹H NMR Chemical Shift and Coupling Constant Analysis

A ¹H NMR spectrum for Methyl 4-acetamido-5-bromo-2-ethoxybenzoate would be expected to show distinct signals for each unique proton in the molecule. This would include signals for the aromatic protons, the ethoxy group protons (a quartet and a triplet), the methyl ester protons (a singlet), and the acetamido group protons (a singlet for the methyl group and a broader singlet for the NH proton). The chemical shifts (δ) would be influenced by the electron-withdrawing and electron-donating effects of the substituents on the benzene (B151609) ring. Coupling constants (J) between adjacent protons would provide information on the connectivity of the atoms.

Despite the theoretical expectation of a characteristic ¹H NMR spectrum, specific experimental data, including chemical shifts and coupling constants for this compound, are not available in the reviewed scientific literature.

Detailed ¹³C NMR Spectral Interpretation for Carbon Connectivity

A ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The spectrum would be expected to display resonances for the carbonyl carbons of the ester and amide groups, the aromatic carbons, the carbons of the ethoxy group, and the methyl carbons of the acetamido and ester groups. The chemical shifts of the aromatic carbons would be particularly informative for confirming the substitution pattern on the benzene ring.

Specific experimental ¹³C NMR spectral data for this compound, which would confirm the carbon framework of the molecule, are not documented in the available public literature.

2D NMR (COSY, HSQC, HMBC) for Definitive Structural Elucidation

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in providing an unambiguous structural assignment. A COSY spectrum would reveal proton-proton couplings, confirming the relationships between the ethoxy group's methylene (B1212753) and methyl protons. An HSQC spectrum would correlate directly bonded proton and carbon atoms. An HMBC spectrum would show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the various functional groups and the aromatic ring.

Definitive structural elucidation of this compound through 2D NMR techniques has not been reported in the accessible scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the validation of its molecular formula. For this compound (C₁₂H₁₄BrNO₄), HRMS would be expected to show a molecular ion peak with a very specific mass-to-charge ratio (m/z). The presence of a bromine atom would result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

While the theoretical exact mass can be calculated, experimental HRMS data that would validate the molecular formula of this compound is not available in the reviewed literature.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the amide, C=O stretches of the ester and amide, C-O stretches of the ester and ether, and various vibrations associated with the substituted aromatic ring.

A search of scientific databases and literature did not yield any published experimental IR spectra or characteristic vibrational frequency data for this compound.

X-ray Crystallography for Three-Dimensional Molecular and Crystal Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming the molecular structure and providing insights into the packing of the molecules in the crystal lattice.

There are no reports of the single-crystal X-ray structure of this compound in the publicly available scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing the electronic transitions within a molecule. This method measures the absorption of UV or visible light by a compound, providing insights into its electronic structure. For the compound this compound, UV-Vis spectroscopy can be employed to identify the characteristic electronic transitions associated with its substituted benzene ring system.

The electronic spectrum of an aromatic compound is influenced by the nature and position of the substituents on the benzene ring. In this compound, the presence of the acetamido, bromo, ethoxy, and methyl ester groups alters the energy levels of the π molecular orbitals. Consequently, the absorption maxima (λmax) and the intensity of absorption (molar absorptivity, ε) are shifted compared to unsubstituted benzene.

A hypothetical UV-Vis absorption data table for this compound in a common solvent like ethanol (B145695) is presented below. This table is illustrative and intended to represent the type of data that would be obtained from an experimental analysis. The specific values of λmax and ε would need to be determined through laboratory measurement.

Hypothetical UV-Vis Absorption Data for this compound in Ethanol

| Electronic Transition | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π → π* (Primary band, E2-band) | ~220-250 | ~10,000-20,000 |

| π → π* (Secondary band, B-band) | ~270-300 | ~1,000-5,000 |

| n → π* | ~300-340 | ~100-500 |

The primary π → π* transition, often referred to as the E2-band, is typically observed at shorter wavelengths and has a high molar absorptivity. The secondary π → π* transition, or B-band, which is characteristic of the benzene ring, appears at longer wavelengths with a lower intensity. The presence of heteroatoms with non-bonding electrons (such as the oxygen atoms in the ethoxy and ester groups, and the nitrogen atom in the acetamido group) can also give rise to n → π* transitions, which are generally of much lower intensity and may be observed as a shoulder on the main absorption bands.

To accurately determine the electronic transitions for this compound, experimental analysis using a UV-Vis spectrophotometer is essential. Such an analysis would involve dissolving the compound in a suitable solvent (one that does not absorb in the region of interest) and recording the absorption spectrum over a range of wavelengths, typically from 200 to 400 nm. The resulting spectrum would provide the precise λmax and ε values, confirming the electronic structure and purity of the compound.

Computational and Theoretical Studies on Methyl 4 Acetamido 5 Bromo 2 Ethoxybenzoate

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to determine optimized geometries, electronic properties, and vibrational frequencies. For Methyl 4-acetamido-5-bromo-2-ethoxybenzoate, DFT calculations provide a foundational understanding of its intrinsic molecular characteristics.

Geometric optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This process determines the most stable conformation of the molecule. For Methyl 4--acetamido-5-bromo-2-ethoxybenzoate, this would involve calculating key structural parameters. While specific experimental data for this exact compound is not detailed in the available literature, DFT calculations would yield precise values for its bond lengths, bond angles, and dihedral (torsion) angles, defining its three-dimensional shape.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations This table is illustrative, showing the types of parameters obtained from DFT optimization.

| Parameter | Description | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O (ester) | Carbonyl bond of the ester group | ~ 1.21 Å |

| C=O (amide) | Carbonyl bond of the acetamido group | ~ 1.23 Å |

| C-Br | Carbon-Bromine bond on the aromatic ring | ~ 1.90 Å |

| N-H | Nitrogen-Hydrogen bond of the amide | ~ 1.01 Å |

| **Bond Angles (°) ** | ||

| O=C-O (ester) | Angle within the ester functional group | ~ 125° |

| C-N-H (amide) | Angle within the acetamido group | ~ 118° |

| Dihedral Angles (°) |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors Descriptor values are derived from HOMO and LUMO energies and provide insight into chemical behavior.

| Parameter | Formula | Description |

|---|---|---|

| E_HOMO | - | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability |

| Ionization Potential (I) | -E_HOMO | The minimum energy required to remove an electron |

| Electron Affinity (A) | -E_LUMO | The energy released when an electron is added |

| Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution |

| Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating reactivity |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map, red and yellow areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are prone to nucleophilic attack. Green areas are neutral.

For this compound, the MEP surface would likely show significant negative potential (red) around the oxygen atoms of the ester and amide carbonyl groups, as well as the ethoxy oxygen, making these sites targets for electrophiles. Conversely, a positive potential (blue) would be expected around the amide hydrogen (N-H), indicating its potential to act as a hydrogen bond donor.

Investigation of Non-Covalent Interactions through Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govacs.org It generates a surface around a molecule defined by the electron distribution of the molecule itself versus the crystal as a whole. By mapping properties like d_norm onto this surface, close intermolecular contacts can be identified as red spots, representing interactions such as hydrogen bonds.

Table 3: Example Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table illustrates how Hirshfeld analysis quantifies the various non-covalent interactions responsible for crystal packing. Data is representative of similar organic molecules. iucr.org

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | ~40-50% | Represents van der Waals forces. |

| O···H / H···O | ~20-30% | Indicates hydrogen bonding and other close contacts. |

| C···H / H···C | ~10-15% | Relates to C-H···π interactions and general contacts. |

| Br···H / H···Br | ~5-10% | Highlights the role of the bromine atom in packing. |

| Br···O / O···Br | <5% | Possible halogen bonding or other close contacts. |

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) through Quantum Chemical Methods

Quantum chemical methods, particularly DFT, are highly effective at predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. nih.govresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. scielo.org.za These theoretical values are typically correlated with experimental data to assign signals accurately.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These correspond to the energy absorbed to excite molecular vibrations, such as bond stretching and bending, which are observed in an IR spectrum. Calculated frequencies are often scaled by a factor to correct for approximations in the computational method and to improve agreement with experimental results.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to excited states. nih.gov This allows for the prediction of the maximum absorption wavelength (λ_max) in a UV-Vis spectrum, which often corresponds to the HOMO→LUMO transition. youtube.com

Table 4: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopy | Feature | Predicted Value | Expected Experimental Range |

|---|---|---|---|

| ¹³C NMR | C=O (Ester) | ~165-170 ppm | ~160-180 ppm |

| C=O (Amide) | ~168-173 ppm | ~165-185 ppm | |

| ¹H NMR | N-H (Amide) | ~8-9 ppm | ~7.5-9.5 ppm |

| IR | N-H Stretch | ~3300 cm⁻¹ | 3200-3400 cm⁻¹ |

| C=O Stretch | ~1680-1720 cm⁻¹ | 1650-1750 cm⁻¹ |

| UV-Vis | λ_max | ~280-320 nm | ~270-330 nm |

Molecular Modeling of Intermolecular Interactions and Crystal Packing

Understanding how individual molecules of this compound assemble into a solid crystalline material is crucial for predicting its physical properties. Computational modeling, informed by the analyses above, can elucidate these packing arrangements. nih.gov

The primary interactions governing the crystal structure would be the hydrogen bonds formed by the acetamido group, specifically the N-H donor and the C=O acceptor, likely forming chains or dimers. researchgate.net Additionally, weaker C-H···O interactions involving the ethoxy and methyl groups would contribute to the three-dimensional architecture. The presence of the bromine atom introduces the possibility of halogen bonding (Br···O), and the aromatic ring allows for potential π–π stacking interactions, which would further stabilize the crystal lattice. nih.gov The combination of these directional and non-directional forces dictates the final, most stable packing motif.

Derivatization Strategies and Chemical Transformations of Methyl 4 Acetamido 5 Bromo 2 Ethoxybenzoate

Synthesis of Structurally Modified Analogues of Methyl 4-acetamido-5-bromo-2-ethoxybenzoate

The synthesis of structurally modified analogues of this compound can be achieved by altering the synthetic route or by post-synthesis modification of the parent molecule. Key strategies include:

Variation of the Amide Group: Instead of using acetic anhydride (B1165640) or acetyl chloride during the acylation of the precursor amine, other acylating agents can be employed. This allows for the introduction of different acyl groups, leading to a library of N-acylated analogues with varying steric and electronic properties.

Modification of the Alkoxy Group: The ethoxy group is typically introduced via Williamson ether synthesis on a corresponding phenol (B47542) precursor. By using different alkyl halides (e.g., methyl iodide, propyl bromide, benzyl (B1604629) bromide), a series of alkoxy analogues can be synthesized, which can influence the molecule's lipophilicity and conformation.

Alternative Halogenation: The bromo substituent is introduced through electrophilic aromatic substitution. The choice of the halogenating agent (e.g., N-bromosuccinimide, N-chlorosuccinimide) and the reaction conditions can be modulated to potentially introduce other halogens like chlorine or to influence the regioselectivity of the halogenation on a different precursor.

These approaches allow for the generation of a diverse set of analogues, enabling the investigation of structure-activity relationships.

Functional Group Interconversions at the Benzoate (B1203000), Amide, and Halogen Sites

The functional groups on the this compound scaffold are amenable to a variety of interconversions, providing pathways to new derivatives.

Benzoate Ester: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. studymind.co.uknih.gov This transformation is fundamental as the resulting carboxylic acid serves as a versatile handle for further modifications, such as amide bond formation or reduction to an alcohol. Basic hydrolysis, or saponification, is typically irreversible and results in the formation of a carboxylate salt. studymind.co.uk

Amide Group: The acetamido group can be hydrolyzed under strong acidic or basic conditions to revert to the free aniline (B41778). This primary amine can then be derivatized with different functional groups, for example, through reaction with alternative acylating or sulfonylating agents.

Halogen Site: The bromo substituent is a key functional group for derivatization, primarily through cross-coupling reactions as detailed below. While less common, it can also be a site for other transformations such as nucleophilic aromatic substitution under specific conditions or conversion into an organometallic reagent.

| Functional Group | Transformation | Reagents | Product Functional Group |

|---|---|---|---|

| Methyl Benzoate | Hydrolysis (Saponification) | NaOH, H₂O/MeOH | Carboxylic Acid |

| Acetamido | Hydrolysis | HCl (aq), heat | Amino |

Catalytic Cross-Coupling Reactions Utilizing the Bromo Substituent

The aryl bromide moiety in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.

The Suzuki-Miyaura coupling is a highly effective method for forming a C-C bond between the brominated aromatic ring and a variety of organoboron compounds. This reaction typically employs a palladium catalyst, a base, and an aryl or vinyl boronic acid (or its ester). This strategy allows for the introduction of a wide range of substituents at the 5-position of the benzoate ring, leading to the synthesis of complex biaryl structures.

| Boronic Acid Partner (R-B(OH)₂) | Exemplary Catalyst/Base System | Product Structure (R-group at 5-position) |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Phenyl |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | 4-Methoxyphenyl |

| Thiophene-2-boronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Thiophen-2-yl |

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the aryl bromide with a wide variety of primary and secondary amines, as well as other nitrogen-containing nucleophiles. This reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This method is instrumental in synthesizing aniline derivatives and other N-arylated compounds, which are prevalent in pharmacologically active molecules.

| Amine Partner (R¹R²NH) | Exemplary Catalyst/Ligand/Base System | Product Structure (NR¹R² at 5-position) |

|---|---|---|

| Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | Morpholin-4-yl |

| Aniline | Pd(OAc)₂, XPhos, Cs₂CO₃ | PhNH- |

| Benzylamine | Pd₂(dba)₃, RuPhos, K₃PO₄ | PhCH₂NH- |

Modification of the Ethoxy Group and Related Alkoxy Derivatives

The 2-ethoxy group is another site for synthetic manipulation. The ether linkage can be cleaved to generate a phenol, which is a versatile intermediate for further derivatization.

O-Dealkylation: Cleavage of the ethyl group to form the corresponding 2-hydroxy derivative can be achieved using strong Lewis acids such as boron tribromide (BBr₃) or strong proton acids like HBr. This unmasks a phenolic hydroxyl group.

Synthesis of New Alkoxy Derivatives: The resulting phenol can be re-alkylated using various alkyl halides under Williamson ether synthesis conditions (a base such as K₂CO₃ or NaH and a solvent like DMF or acetone). This allows for the synthesis of a library of analogues with different alkoxy groups, which can be used to probe the steric and electronic requirements of a target binding site, for example.

| Reaction | Reagents | Product Functional Group at 2-position |

|---|---|---|

| O-Deethylation | BBr₃, DCM | Hydroxy |

| Re-alkylation (from phenol) | CH₃I, K₂CO₃ | Methoxy (B1213986) |

| Re-alkylation (from phenol) | Propyl bromide, NaH | Propoxy |

Design and Synthesis of Advanced Scaffolds Derived from the Benzoate Core

The this compound core is a valuable starting point for the construction of more complex, advanced molecular scaffolds, including heterocyclic systems and conformationally restricted structures. The benzoic acid scaffold is a common building block in the synthesis of a wide variety of bioactive molecules. researchgate.netpreprints.org

Strategies for developing advanced scaffolds include:

Intramolecular Cyclization: By performing sequential modifications of the functional groups, intramolecular cyclization reactions can be designed. For example, hydrolysis of both the ester and the amide groups would yield an amino-carboxylic acid. The bromo substituent could then be functionalized with a group capable of reacting with either the amine or the carboxylic acid to form a new heterocyclic ring fused to the benzene (B151609) ring.

Multicomponent Reactions: The derivatized forms of the core molecule, such as the carboxylic acid or the free aniline, can be used as components in multicomponent reactions (MCRs) to rapidly build molecular complexity and generate libraries of novel scaffolds.

Elaboration of Cross-Coupling Products: The aryl or heteroaryl groups introduced via Suzuki-Miyaura coupling can themselves contain functional groups that can be used for further synthetic transformations, leading to the construction of large and complex molecular architectures.

These advanced strategies leverage the inherent reactivity of the this compound scaffold to access novel areas of chemical space.

Applications of Methyl 4 Acetamido 5 Bromo 2 Ethoxybenzoate As a Key Synthetic Intermediate in Academic Research

Role as a Precursor in the Synthesis of Diverse Chemical Libraries

In the field of medicinal chemistry and drug discovery, the synthesis of diverse chemical libraries is a cornerstone for identifying new bioactive molecules. Substituted benzoates are foundational scaffolds for the generation of these libraries. The functional groups on Methyl 4-acetamido-5-bromo-2-ethoxybenzoate—the acetamido, bromo, ethoxy, and methyl ester moieties—offer multiple points for chemical modification, making it an attractive starting material for combinatorial synthesis.

The ester can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides. The bromo substituent is a versatile handle for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. The acetamido group can be hydrolyzed to the corresponding aniline (B41778), which can then be further functionalized. This multi-faceted reactivity allows for the rapid generation of a large number of structurally diverse molecules from a single precursor, which can then be screened for biological activity.

Utilization in the Development of Novel Synthetic Methodologies

The development of novel synthetic methodologies is crucial for advancing the field of organic chemistry. Highly functionalized molecules like this compound can serve as test substrates or key building blocks in the development of new reactions. For instance, new catalytic systems for C-H activation or cross-coupling reactions could be tested on such a substrate to explore their scope and limitations.

Research into the synthesis of functionalized benzoboroxoles and benzo[c]thiophenes has demonstrated the utility of substituted aromatic compounds in creating new synthetic pathways. nih.govresearchwithrowan.comresearchgate.net Similarly, methodologies developed for the synthesis of substituted pyridines from the remodeling of (aza)indole/benzofuran skeletons highlight the innovative use of complex aromatic precursors. nih.gov The unique electronic and steric environment of this compound, arising from its specific substitution pattern, could provide valuable insights into reaction mechanisms and catalyst performance in the development of new synthetic tools.

Structure-Activity Relationship (SAR) Studies of Benzoate (B1203000) Derivatives in Biochemical Systems

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. Benzoic acid derivatives are a well-studied class of compounds in this regard. researchgate.net The substituents on this compound each play a role in defining its potential interactions with biological targets.

The presence of a bromine atom on the aromatic ring significantly influences the molecule's electronic properties and its potential for intermolecular interactions. Halogenation is a common strategy in drug design to modulate the physicochemical properties of a molecule. masterorganicchemistry.com The bromine atom is an electron-withdrawing group via the inductive effect, which can alter the reactivity of the aromatic ring in electrophilic aromatic substitution reactions. libretexts.orgyoutube.com

Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms, which can play a crucial role in molecular recognition and the binding of a ligand to its receptor. acs.org The study of halogenated aromatic compounds has shown that these interactions can be highly specific and contribute significantly to binding affinity. science.gov

The alkoxy group, in this case, an ethoxy group, is a common feature in many biologically active compounds and can influence properties such as lipophilicity and metabolic stability. mdpi.com The replacement of a methoxy (B1213986) group with an ethoxy group can subtly alter the steric profile and lipophilicity of a molecule, which can have significant effects on its biological activity. Studies on the influence of alkoxy substituents on the regioselectivity of C-H activation in benzoic acids have highlighted the coordinating effects of these groups. mdpi.com

Contribution to the Synthesis of Complex Natural Products and Analogues (if applicable to benzoate class)

Substituted aromatic compounds are often key building blocks in the total synthesis of complex natural products. The highly functionalized nature of this compound makes it a potential precursor for the synthesis of natural product analogues or even the natural products themselves. The strategic placement of functional groups allows for selective transformations to build up molecular complexity.

Recent advances in C-H functionalization have expanded the toolkit for natural product synthesis, enabling more efficient and flexible synthetic routes. rsc.org Highly substituted arenes are often present in natural products, and methods that can rapidly assemble these structures are highly valuable. While there are no specific examples citing the use of this compound in natural product synthesis, its structural features are representative of the types of building blocks that are employed in this field. For instance, the synthesis of various alkaloids has been achieved using substituted aromatic precursors. rsc.org

Emerging Research Directions and Unexplored Avenues for Methyl 4 Acetamido 5 Bromo 2 Ethoxybenzoate

Integration with Flow Chemistry and Automation for Scalable Synthesis

Continuous flow chemistry presents a significant opportunity for the synthesis of "Methyl 4-acetamido-5-bromo-2-ethoxybenzoate" and its derivatives on a larger scale with improved safety and efficiency. researchgate.netnih.gov Traditional batch synthesis of halogenated aromatic compounds can be challenging to control, but flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net This high level of control can lead to higher yields, improved selectivity, and reduced formation of byproducts. nih.gov

The integration of automation with flow synthesis setups can further enhance productivity. wikipedia.orgresearchgate.net Automated systems can perform multi-step syntheses, purifications, and analyses without manual intervention, accelerating the discovery and optimization of new reaction pathways. nih.govyoutube.com For "this compound," this could involve the development of a continuous process for its synthesis from readily available starting materials, potentially reducing production costs and environmental impact.

Potential Advantages of Flow Synthesis for this compound:

| Feature | Potential Benefit |

| Precise Reaction Control | Higher yields and selectivity, reduced byproducts. |

| Enhanced Safety | Minimized handling of hazardous reagents and intermediates. |

| Scalability | Facile transition from laboratory-scale to industrial production. |

| Automation Integration | High-throughput screening of reaction conditions and derivatives. |

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis offer green and efficient alternatives to traditional methods for the transformation of halogenated aromatic compounds. researchgate.netmdpi.com These techniques often operate under mild conditions and can provide unique reactivity and selectivity. researchgate.net

Photocatalysis: Visible-light photocatalysis could be employed for various transformations of "this compound." For instance, photocatalytic methods have been developed for the halogenation and hydroxylation of anilides and other aromatic compounds. mdpi.comacs.org Exploring these reactions could lead to novel derivatives with interesting biological or material properties. The use of organic dyes or semiconductor-based photocatalysts could provide a sustainable approach to functionalizing the molecule. researchgate.net

Electrocatalysis: Electrocatalytic methods can be used for both the synthesis and modification of halogenated aromatic compounds. researchgate.net For example, electrocatalytic halogenation using green halogen sources could be a viable route for the synthesis of "this compound." researchgate.net Furthermore, electrocatalytic dehalogenation or coupling reactions could be explored to create new derivatives.

In-depth Mechanistic Studies Using Advanced Analytical Techniques

A thorough understanding of the reaction mechanisms involving "this compound" is crucial for optimizing existing synthetic routes and designing new transformations. Advanced analytical techniques can provide valuable insights into the intermediates and transition states of these reactions.

Kinetic and mechanistic studies of reactions involving substituted anilines have been conducted to understand their reaction pathways. utmb.edu Similar studies on "this compound" could elucidate the role of the various functional groups in directing reactivity. Techniques such as in-situ spectroscopy (e.g., NMR, IR) and computational modeling can be employed to monitor reaction progress and identify transient species. rug.nlnih.gov Gas-phase neighboring group participation effects, as studied in ortho-substituted benzoic acid derivatives, could also be investigated to understand potential intramolecular interactions that influence reactivity. url.edu

Novel Derivatizations for Materials Science or Catalysis Applications

The unique combination of functional groups in "this compound" makes it an attractive scaffold for the development of new materials and catalysts.

Materials Science: The aromatic core and the presence of amide and ester functionalities suggest that derivatives of this compound could be explored as building blocks for polymers, liquid crystals, or organic light-emitting diodes (OLEDs). The bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the introduction of various organic moieties to tune the material's properties.

Catalysis: The acetamido and ethoxy groups could act as directing groups in metal-catalyzed C-H activation reactions, enabling the selective functionalization of the aromatic ring. Furthermore, derivatives of "this compound" could be designed to act as ligands for transition metal catalysts, potentially leading to new catalysts with enhanced activity and selectivity.

Predictive Modeling for Reaction Outcomes and Product Profiles

Computational chemistry and machine learning are becoming increasingly powerful tools for predicting the outcomes of chemical reactions. researchgate.netrsc.org For "this compound," predictive modeling could be used to:

Predict Regioselectivity: Machine learning models have been developed to predict the site of electrophilic aromatic substitution with high accuracy. researchgate.netrsc.orgacs.org Such models could be applied to predict the regioselectivity of further functionalization of the aromatic ring.

Optimize Reaction Conditions: Quantitative Structure-Activity Relationship (QSAR) models can correlate the structural features of reactants with reaction outcomes. dergipark.org.trnih.govnih.gov These models could be used to identify the optimal reaction conditions for the synthesis and derivatization of "this compound."

Design Novel Compounds: Predictive models can be used to design new derivatives with desired properties, such as specific biological activities or material characteristics. biorxiv.orgnih.gov

Examples of Predictive Modeling Applications:

| Modeling Technique | Potential Application for this compound |

| Machine Learning | Prediction of regioselectivity in electrophilic aromatic substitution reactions. researchgate.netacs.org |

| QSAR | Optimization of reaction conditions for synthesis and derivatization. dergipark.org.trnih.gov |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and prediction of reactivity. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-acetamido-5-bromo-2-ethoxybenzoate, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, bromination of a precursor like methyl 4-acetamido-2-ethoxybenzoate using brominating agents (e.g., NBS or Br₂ in DMF) under controlled temperature (40–60°C) is common. Optimizing stoichiometry, solvent polarity, and reaction time is critical to minimize side products like de-esterified or over-brominated derivatives .

- Data Consideration : Yields >70% are achievable with excess bromine, but purification via column chromatography (silica gel, ethyl acetate/hexane) is often required to isolate the target compound.

Q. How can crystallographic techniques resolve structural ambiguities in this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement is recommended. Key parameters include anisotropic displacement parameters for heavy atoms (Br) and hydrogen-bonding networks. SHELXTL or WinGX suites assist in visualizing packing diagrams and validating bond lengths/angles against expected values .

- Example : A recent study resolved positional disorder in the ethoxy group by applying twin refinement in SHELXL, improving the R-factor from 0.12 to 0.05 .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., bromine, ethoxy) influence the reactivity of this compound in cross-coupling reactions?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can predict electrophilic/nucleophilic sites. The bromine atom at C5 acts as a leaving group in Suzuki-Miyaura couplings, while the ethoxy group at C2 directs regioselectivity via steric and electronic effects. Experimental validation using Pd(PPh₃)₄ as a catalyst and arylboronic acids in THF/water (80°C, 12h) yields biaryl derivatives .

- Data Contradiction : Some studies report lower yields (<50%) when bulky substituents are present at C4 (acetamido group), suggesting steric hindrance may override electronic directing effects .

Q. What strategies mitigate challenges in characterizing hydrolytic degradation products of this compound under physiological conditions?

- Methodology : Simulated hydrolysis (pH 7.4 buffer, 37°C) followed by LC-MS/MS analysis identifies primary degradation products (e.g., 4-acetamido-5-bromo-2-ethoxybenzoic acid). Kinetic studies reveal pseudo-first-order degradation (t₁/₂ = 24h). Comparative NMR (¹H, ¹³C) and IR spectroscopy differentiate ester hydrolysis from amide bond cleavage .

- Advanced Tip : Isotopic labeling (e.g., D₂O in hydrolysis media) aids in tracking proton exchange at reactive sites .

Key Research Challenges

- Crystallographic Disorder : The ethoxy group’s rotational freedom complicates SCXRD analysis. Using low-temperature (100K) data collection and TWINLAW in SHELXL improves model accuracy .

- Contradictory Reactivity Data : Discrepancies in cross-coupling yields highlight the need for standardized catalytic systems (e.g., Pd loading, ligand ratios) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.